1-Hydroxy-2-(N-acetylcysteinyl)-3-butene

Overview

Description

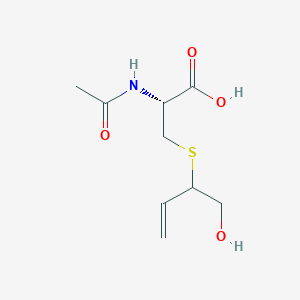

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxy group, an N-acetylcysteinyl moiety, and a butene backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene typically involves the reaction of N-acetylcysteine with a suitable butene derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction might be carried out in an aqueous medium with a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The N-acetylcysteinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in cellular processes and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in modulating cellular pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other high-value products.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene involves its interaction with various molecular targets and pathways. The hydroxy group and N-acetylcysteinyl moiety play crucial roles in its biological activity. The compound can act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. It may also modulate signaling pathways involved in inflammation and cell survival, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N-Hydroxypipecolic acid: A plant metabolite and systemic acquired resistance (SAR) regulator.

N-Acetylcysteine: Known for its antioxidant properties and therapeutic applications in various diseases.

Uniqueness: 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXMLXLNNEEJM-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932440 | |

| Record name | S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144889-51-0 | |

| Record name | 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MHBMA form in the body?

A1: MHBMA is formed through a two-step metabolic process. First, 1,3-butadiene is metabolized to its epoxide form, 3,4-epoxy-1-butene. This reactive epoxide can then undergo conjugation with glutathione, a naturally occurring antioxidant. This conjugation reaction, often facilitated by glutathione S-transferases, results in the formation of MHBMA, which is ultimately excreted in the urine. [, , ]

Q2: Why is MHBMA considered a good biomarker for 1,3-butadiene exposure?

A2: Research has shown that urinary MHBMA levels directly correlate with 1,3-butadiene exposure levels. [, ] This means higher exposure to 1,3-butadiene generally leads to higher MHBMA concentrations in urine. Additionally, MHBMA levels decline rapidly upon cessation of smoking, further supporting its reliability as a sensitive and specific biomarker for recent exposure. []

Q3: Are there species differences in 1,3-butadiene metabolism that affect MHBMA levels?

A3: Yes, significant species differences exist in 1,3-butadiene metabolism. Studies show that mice excrete a higher proportion of MHBMA relative to another metabolite, 1,2-dihydroxy-4-(N-acetylcysteinyl)-butane (DHBMA), compared to rats and monkeys. [] This difference is attributed to variations in hepatic epoxide hydrolase activity, the enzyme responsible for detoxifying the 1,3-butadiene epoxide. Humans, having epoxide hydrolase activity similar to monkeys, are expected to excrete predominantly DHBMA. []

Q4: What challenges are associated with using MHBMA as a biomarker in human studies?

A4: While MHBMA is a valuable biomarker, challenges remain in its application for human health studies. One challenge is the rapid clearance of MHBMA from the body, necessitating frequent urine sample collection to accurately assess exposure. [] Additionally, individual variations in 1,3-butadiene metabolism, potentially influenced by genetic factors, can influence MHBMA levels, adding complexity to data interpretation. []

Q5: How can understanding MHBMA levels contribute to protecting human health?

A5: By monitoring MHBMA levels in individuals exposed to 1,3-butadiene, either occupationally or through smoking, researchers can gain valuable insights into internal dose and potential health risks. [] This information can inform strategies for risk assessment, workplace safety regulations, and interventions aimed at reducing exposure to this carcinogen, ultimately contributing to the prevention of 1,3-butadiene-related cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)